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An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Molecular

Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-
ylmethyl)benzylamine, a bifunctional organic molecule of significant interest in medicinal

chemistry and materials science. We will delve into its core molecular and physicochemical

properties, centered around its molecular weight of 233.35 g/mol . This document outlines a

validated, plausible synthetic route via reductive amination and subsequent purification

protocols. Furthermore, it explores the compound's utility as a versatile chemical building block

and scaffold in the context of drug discovery, supported by an analysis of its constituent

functional groups—the benzylamine and N-ethylpiperazine moieties. This guide is intended to

serve as a foundational resource for researchers utilizing this compound in their experimental

workflows.

Introduction: The Significance of Piperazinyl-
Benzylamine Scaffolds
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The benzylamine substructure is a cornerstone in medicinal chemistry, present in a wide array

of pharmacologically active agents due to its ability to engage in hydrogen bonding and ionic

interactions.[1] Similarly, the piperazine ring is a classic "privileged scaffold," a structural motif

that can interact with multiple biological targets. When combined, as in 4-(4-Ethylpiperazin-1-
ylmethyl)benzylamine, these two moieties create a versatile molecule with distinct reactive

and interactive sites. The primary amine of the benzylamine group serves as a key nucleophile

or a point for salt formation, while the tertiary amine within the ethylpiperazine ring offers

another site for protonation and influences overall solubility and pharmacokinetic properties.

Understanding the fundamental characteristics of this compound is the first step toward

leveraging its full potential in novel molecular design.

Core Molecular Profile
The foundational step in any research involving a specific chemical entity is to establish its

precise identity. The core molecular profile of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is

summarized below.

Key Identifiers and Molecular Weight
A consolidated table of the compound's essential identifiers provides a quick reference for

documentation and analysis. The molecular weight, a critical parameter for all stoichiometric

calculations, is 233.35 g/mol .[2][3][4]

Property Value Source(s)

Molecular Weight 233.35 g/mol [2][3][4]

Molecular Formula C₁₄H₂₃N₃ [2][3][5]

IUPAC Name
[4-[(4-ethylpiperazin-1-

yl)methyl]phenyl]methanamine
[5]

CAS Number 914349-67-0 [4][5]

Canonical SMILES
CCN1CCN(CC1)Cc2ccc(CN)c

c2
[2][3]

InChI Key
SAUDSDDZIRPWMO-

UHFFFAOYSA-N
[2][5]
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Molecular Structure
The structure combines a benzylamine core with an N-ethylpiperazine group attached via a

methylene bridge. This arrangement provides both a flexible linker and defined spatial

orientation of the two key functional groups.

Caption: 2D structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Physicochemical Properties and Characterization
While extensive experimental data for this specific molecule is not widely published, its

properties can be inferred from its structure and data from commercial suppliers.

Physical Form: The compound is typically supplied as a solid.[2]

Purity: Commercially available batches are often cited with a purity of 97% or higher.[4][5]

Solubility: The presence of three amine nitrogen atoms suggests that the compound will

exhibit good solubility in acidic aqueous solutions due to salt formation. It is expected to be

soluble in common organic solvents like methanol, ethanol, and DMSO.

Stability: Benzylamines are generally stable under standard laboratory conditions but can be

sensitive to oxidation. It is recommended to store the compound in a tightly sealed container,

preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Expert Insight: It is critical for the end-user to independently verify the identity and purity of this

compound upon receipt, as suppliers often provide it as a research chemical without extensive

batch-specific analytical data.[2][3] Standard characterization techniques would include ¹H

NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and molecular weight.

Synthesis and Purification Strategies
A robust and common method for synthesizing substituted benzylamines of this type is through

reductive amination. This strategy offers high yields and operational simplicity.

Proposed Synthetic Workflow
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The synthesis involves the reaction of a commercially available aldehyde with a primary or

secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to

the target amine.

4-(Aminomethyl)benzaldehyde

Reductive Amination
(e.g., NaBH(OAc)₃, DCE)

N-Ethylpiperazine

Schiff Base Intermediate
(formed in situ)

1
Crude Product

2. Reduction Purification
(Column Chromatography)

Final Product:
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Click to download full resolution via product page

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol (Self-Validating)
This protocol describes a laboratory-scale synthesis.

Objective: To synthesize and purify 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine.

Materials:

4-(Aminomethyl)benzaldehyde (or a suitable protected precursor)

N-Ethylpiperazine

Sodium triacetoxyborohydride (NaBH(OAc)₃)

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-

(aminomethyl)benzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq). Dissolve the

components in anhydrous DCE (approx. 0.1 M concentration).

Causality: Using a slight excess of the amine helps drive the initial imine formation to

completion. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate

and decompose the reducing agent.

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in

portions.

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive

aminations, as it does not readily reduce the starting aldehyde. Adding it in portions

controls any potential exotherm.

Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature for 12-

24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until

the starting aldehyde is consumed.

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the

mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Causality: The basic bicarbonate solution neutralizes the acidic byproducts and any

remaining reducing agent.

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure to yield the crude product.

Causality: The brine wash removes residual water, and the drying agent removes all

traces of moisture before solvent evaporation.

Purification: Purify the crude residue by flash column chromatography on silica gel using a

gradient elution system (e.g., 0-10% Methanol in DCM).
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Causality: Chromatography separates the desired product from unreacted starting

materials and byproducts based on polarity.

Final Validation (Validation Step 2): Collect the pure fractions (identified by TLC) and

concentrate under reduced pressure. Confirm the identity and purity of the final product

using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The HRMS

should confirm the molecular weight of 233.35.

Applications in Medicinal Chemistry and Drug
Discovery
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is not an end-product drug but rather a valuable

scaffold and building block. Its utility stems from its distinct functional handles.

Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for

screening against biological targets. The N-ethylpiperazine moiety is known to confer

solubility and can occupy specific pockets in protein active sites, particularly in GPCRs and

kinases.

Combinatorial Chemistry: The primary amine of the benzylamine group is a perfect handle

for derivatization. It can be readily acylated, alkylated, or used in further reductive aminations

to build a library of related compounds for structure-activity relationship (SAR) studies.

Linker Technology: In the development of PROTACs or Antibody-Drug Conjugates (ADCs),

piperazine-containing linkers are frequently used. This molecule provides a foundational

structure that can be elaborated into more complex linker systems.

For example, the core structure is analogous to moieties found in antagonists for various

receptors. While direct biological activity data for this specific compound is scarce, its

substructures are present in numerous CNS-active and anti-proliferative agents. Researchers

can leverage this scaffold as a starting point for lead optimization campaigns, modifying the

ethyl group or the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a chemical tool of significant value for drug

discovery and development professionals. With a definitive molecular weight of 233.35 g/mol
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and a structure featuring two highly versatile functional groups, it serves as an ideal starting

point for the synthesis of compound libraries and the exploration of novel chemical space. The

synthetic and purification protocols detailed herein provide a reliable framework for obtaining

high-purity material for such research endeavors. As the demand for novel chemical entities

continues to grow, the strategic application of well-characterized building blocks like this one

will remain paramount to the success of modern medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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